

An In-depth Technical Guide to 2-Methylbutanamide: Synonyms, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Methylbutanamide

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This technical guide provides a comprehensive overview of **2-Methylbutanamide**, a simple branched-chain amide with significance in medicinal chemistry and as a synthetic building block. This document details its nomenclature, physicochemical properties, and a classical synthetic methodology, presented in a format tailored for scientific and research applications.

Nomenclature: Synonyms and Alternative Names

2-Methylbutanamide is known by a variety of names in chemical literature and commercial databases. The following table summarizes its key identifiers and synonyms, including stereoisomer-specific nomenclature.

Identifier Type	Value	Reference
IUPAC Name	2-methylbutanamide	[1][2]
(2R)-2-methylbutanamide	[3]	
(2S)-2-methylbutanamide	[4]	
Common Name	2-Methylbutyramide	[1]
CAS Number	1113-57-1 (for the racemate)	[1][2]
389122-94-5 (for (R)-isomer)	[3]	
13133-74-9 (for (S)-isomer)		
Molecular Formula	C5H11NO	[1][2]
SMILES	CCC(C)C(=O)N	[1]
CC--INVALID-LINK--C(=O)N (for (R)-isomer)	[3]	
InChIKey	XUXJHBAJZQREDB-UHFFFAOYSA-N (for the racemate)	
Other Synonyms	Butanamide, 2-methyl-	[2]
NSC 38764	[1]	

Physicochemical Properties

The following table outlines key computed physical and chemical properties of **2-Methylbutanamide**. These values are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

Property	Value	Reference
Molecular Weight	101.15 g/mol	[1][2]
XLogP3	0.5	[1][2]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bond Count	2	
Exact Mass	101.084063974 Da	[1][2]
Topological Polar Surface Area	43.1 Å ²	[1][2]

Experimental Protocols: Synthesis of 2-Methylbutanamide

A common and robust method for the synthesis of **2-Methylbutanamide** is the amidation of 2-methylbutanoic acid or its activated derivatives.[3] This can be achieved through two primary routes: the acyl chloride method or direct coupling.

Acyl Chloride Method

This two-step process involves the initial conversion of 2-methylbutanoic acid to its more reactive acyl chloride, followed by reaction with ammonia.

Step 1: Formation of 2-Methylbutanoyl Chloride

(S)-2-methylbutanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form (S)-2-methylbutanoyl chloride.[3] This reaction is typically performed in an inert solvent under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Step 2: Amidation

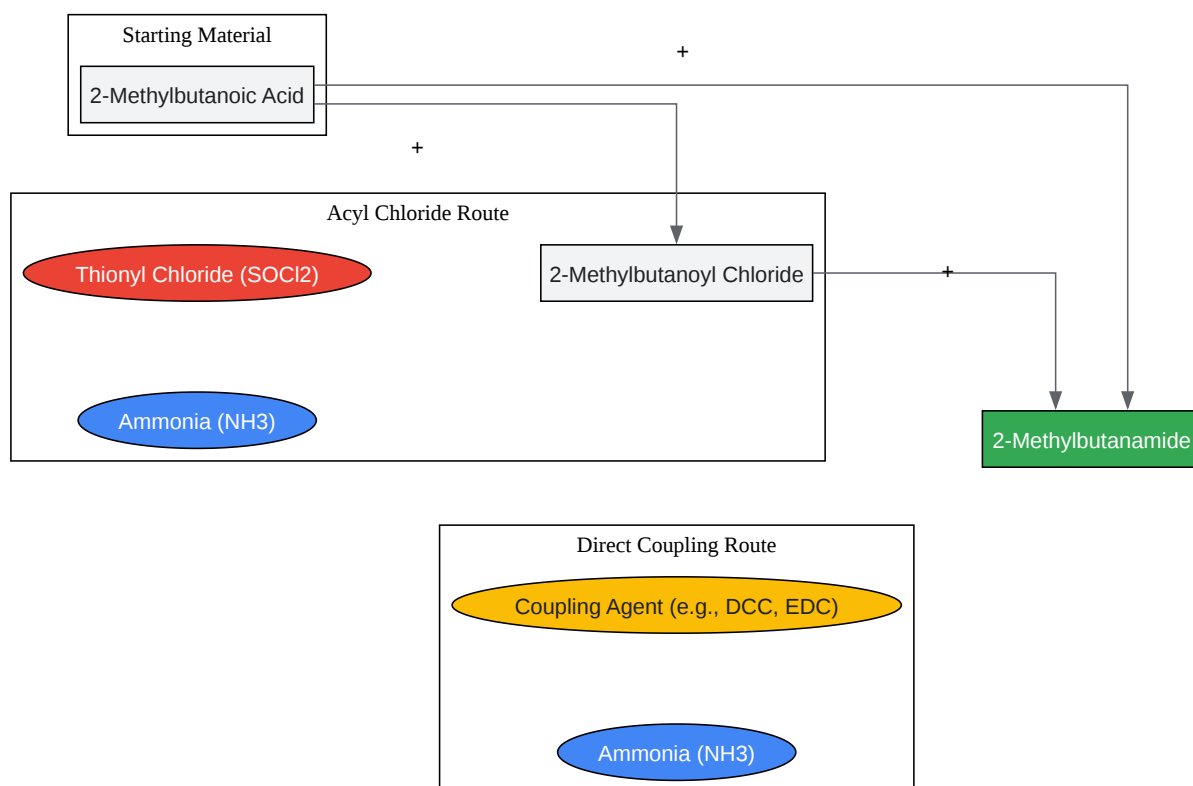
The highly electrophilic (S)-2-methylbutanoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield (S)-**2-Methylbutanamide**. [3] This reaction is generally rapid and exothermic.

Direct Coupling Method

This approach facilitates the direct formation of the amide bond from 2-methylbutanoic acid and ammonia by utilizing a coupling agent.^[3] Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxysuccinimide (NHS) are commonly employed. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by ammonia to form the amide. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

Experimental Workflow and Logical Relationships

The synthesis of **2-Methylbutanamide** from its corresponding carboxylic acid can be visualized as a straightforward workflow. The following diagram illustrates the logical progression of the two primary synthetic routes described.



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Caption: Synthetic routes to **2-Methylbutanamide**.

Biological Significance and Applications

While **2-Methylbutanamide** itself is a relatively simple molecule, its derivatives have garnered significant interest in neuroscience research. Notably, certain derivatives are recognized as

potent anticonvulsant agents in preclinical studies, such as the maximal electroshock seizure (MES) test.[3] The biological activity of these compounds is often highly stereospecific, with the (R)-enantiomer frequently exhibiting greater efficacy.[3] Consequently, **2-Methylbutanamide** serves as a crucial building block in the synthesis and exploration of novel antiepileptic drugs (AEDs) and in the investigation of structure-activity relationships (SAR).[3] At present, there is no widely documented involvement of **2-Methylbutanamide** in specific biological signaling pathways.

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References

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